molecular formula C12H15ClN2O B044644 Spiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 356072-46-3

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No. B044644
CAS RN: 356072-46-3
M. Wt: 238.71 g/mol
InChI Key: MYFMLWOZVQXZNY-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds characterized by their unique structure, which involves two rings sharing a single atom . The spiro[indoline-3,4’-piperidin]-2-one structure suggests that this compound contains an indoline and a piperidin ring sharing a single carbon atom .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite diverse, depending on the specific compound and the conditions. For example, an on-water [4 + 2] annulation reaction has been developed for the synthesis of spiro(indoline-2,3’-hydropyridazine) scaffolds .

Scientific Research Applications

Application in Photovoltaics

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride has potential applications in photovoltaics. Researchers have designed and synthesized photosensitizers with a donor–pi–acceptor structure embedding spiro-indoline naphthoxazine (SINO) units as photochromic cores . These dyes can act as photosensitizers in dye-sensitized solar cells (DSSCs), with a reported maximum power conversion efficiency of 2.7% .

Synthesis of Spirocyclic Oxindole Analogue

The compound is used in the synthesis of a spirocyclic oxindole analogue. The key steps involve dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate and demethylation of the resulting spirocyclic oxindole .

Biological Activity

Indole derivatives, including spiro[indoline-3,4’-piperidin]-2-one hydrochloride, have been studied for their biological activity. They have been found to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Use in Drug Discovery

Spiro compounds, including spiro[indoline-3,4’-piperidin]-2-one hydrochloride, are becoming key building blocks for drug discovery. These templates have been shown to interact with a wide range of receptors, leading to significant interest in developing efficient methods to prepare spiro compounds .

Application in Dye-Sensitized Solar Cells

Photochromic spiro-indoline naphthoxazines and naphthopyrans have been explored for application in dye-sensitized solar cells . These compounds possess unique properties that can be exploited in different domains, including optics, biomedicine, and optoelectronics .

Use in the Synthesis of Indole Derivatives

Spiro[indoline-3,4’-piperidin]-2-one hydrochloride is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids . These derivatives have been found to have various biologically vital properties .

Use in the Synthesis of New Isatin-Based Indole Derivatives

The compound is used in the four-component reaction of 5-R-isatins, malononitrile, monothiomalonamide, and triethylamine to yield a mixture of isomeric triethylammonium 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-1′H- and 6′-amino-3′-(aminocarbonyl)-5′-cyano-2-oxo-1,2-dihydro-3′H-spiro .

Use in the Synthesis of Substituted 1,2-Dihydro-2-Oxo-3-Pyridinecarboxylates

Substituted 1,2-dihydro-2-oxo-3-pyridinecarboxylates, which can serve as versatile precursors to synthesize herbicides and drugs, can be synthesized using spiro[indoline-3,4’-piperidin]-2-one hydrochloride .

properties

IUPAC Name

spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFMLWOZVQXZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625284
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indoline-3,4'-piperidin]-2-one hydrochloride

CAS RN

356072-46-3, 252882-61-4
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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